molecular formula C6H14N2 B1591929 (S)-(-)-1-Methyl-2-aminomethylpyrrolidine CAS No. 66411-54-9

(S)-(-)-1-Methyl-2-aminomethylpyrrolidine

Cat. No.: B1591929
CAS No.: 66411-54-9
M. Wt: 114.19 g/mol
InChI Key: JUFKJRCMBLLXNH-LURJTMIESA-N
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Description

(S)-(-)-1-Methyl-2-aminomethylpyrrolidine: is a chiral organic compound with the molecular formula C₆H₁₄N₂. It is a secondary amine derived from pyrrolidine, featuring a methyl group and an amino group attached to the second carbon atom of the pyrrolidine ring. This compound is known for its utility in various chemical syntheses and research applications.

Synthetic Routes and Reaction Conditions:

  • Reduction of Pyrrolidine Derivatives: One common synthetic route involves the reduction of pyrrolidine derivatives, such as pyrrolidone or pyrrolidinone, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Amination of Pyrrolidine Derivatives: Another method involves the amination of pyrrolidine derivatives using reagents like ammonia or primary amines under specific reaction conditions, such as high pressure and temperature.

Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale chemical reactions involving the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

(S)-(-)-1-Methyl-2-aminomethylpyrrolidine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyrrolidone derivatives using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to produce other amines or alcohols.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions with alkyl halides or other electrophiles to form various derivatives.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation

  • Substitution: Alkyl halides, strong bases

Major Products Formed:

  • Oxidation: Pyrrolidone derivatives

  • Reduction: Other amines, alcohols

  • Substitution: Various alkylated derivatives

Scientific Research Applications

(S)-(-)-1-Methyl-2-aminomethylpyrrolidine: has diverse applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.

  • Biology: The compound serves as a ligand in biological studies, interacting with various enzymes and receptors.

  • Medicine: It is utilized in the development of new drugs, especially those targeting central nervous system disorders.

  • Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (S)-(-)-1-Methyl-2-aminomethylpyrrolidine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition or activation.

Molecular Targets and Pathways Involved:

  • Enzymes: Various enzymes involved in metabolic pathways

  • Receptors: Neurotransmitter receptors, ion channels

Comparison with Similar Compounds

  • 1-Methylpyrrolidine

  • 2-Aminomethylpyrrolidine

  • N-Methylpyrrolidine

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Properties

IUPAC Name

[(2S)-1-methylpyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8-4-2-3-6(8)5-7/h6H,2-5,7H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFKJRCMBLLXNH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612185
Record name 1-[(2S)-1-Methylpyrrolidin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66411-54-9
Record name 1-[(2S)-1-Methylpyrrolidin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2S)-1-methylpyrrolidin-2-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-1-Methyl-2-aminomethylpyrrolidine
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(S)-(-)-1-Methyl-2-aminomethylpyrrolidine
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Reactant of Route 6
(S)-(-)-1-Methyl-2-aminomethylpyrrolidine

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